

# In-Depth Technical Guide to the Synthesis of Methyl 2-(3-aminophenoxy)acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-(3-aminophenoxy)acetate

Cat. No.: B3106341

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthesis of **Methyl 2-(3-aminophenoxy)acetate**, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

## Introduction

**Methyl 2-(3-aminophenoxy)acetate** is an organic compound featuring both an amine and an ester functional group, making it a versatile building block in the synthesis of more complex molecules. Its structure is of interest in the development of novel pharmaceutical agents and functional materials. The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This guide will focus on the synthesis from 3-aminophenol and methyl chloroacetate.

## Synthesis of Methyl 2-(3-aminophenoxy)acetate

The principal method for the synthesis of **Methyl 2-(3-aminophenoxy)acetate** is the Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl group of 3-aminophenol by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl chloroacetate, leading to the formation of the ether linkage and displacement of the chloride ion.

## Reaction Scheme

The overall reaction can be depicted as follows:

*Reaction of 3-aminophenol with methyl chloroacetate in the presence of a base to yield **Methyl 2-(3-aminophenoxy)acetate**.*

## Experimental Protocol

This protocol details a representative procedure for the synthesis of **Methyl 2-(3-aminophenoxy)acetate**.

Materials:

- 3-Aminophenol
- Methyl chloroacetate
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (e.g., Büchner funnel and flask)
- Apparatus for column chromatography (optional)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- **Addition of Reagent:** Stir the suspension at room temperature and add methyl chloroacetate (1.1 eq) dropwise.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **Methyl 2-(3-aminophenoxy)acetate**.

## Quantitative Data

The following tables summarize the key physical and spectroscopic data for **Methyl 2-(3-aminophenoxy)acetate**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	181.19 g/mol
Appearance	Off-white to light brown solid or oil
Melting Point	74.34 °C (Predicted)

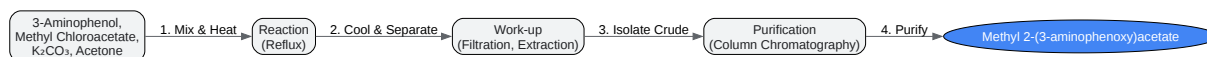
Table 2: Spectroscopic Data

Spectroscopic Technique	Data
<sup>1</sup> H NMR	Chemical shifts (δ) in ppm relative to TMS. δ 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.40-6.30 (m, 3H, Ar-H), 4.60 (s, 2H, O-CH <sub>2</sub> ), 3.75 (s, 3H, O-CH <sub>3</sub> ), 3.70 (br s, 2H, NH <sub>2</sub> )
<sup>13</sup> C NMR	Chemical shifts (δ) in ppm. δ 169.5 (C=O), 159.0 (C-O), 147.5 (C-N), 130.0 (Ar-CH), 108.0 (Ar-CH), 105.5 (Ar-CH), 101.0 (Ar-CH), 65.0 (O-CH <sub>2</sub> ), 52.0 (O-CH <sub>3</sub> )
Infrared (IR)	Characteristic absorption bands (ν) in cm <sup>-1</sup> . 3450-3300 (N-H stretching, amine), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1750 (C=O stretching, ester), 1620, 1590 (C=C stretching, aromatic), 1220 (C-O stretching, ether)
Mass Spectrometry (MS)	m/z values for major fragments. 181 (M <sup>+</sup> ), 122 ([M-COOCH <sub>3</sub> ] <sup>+</sup> ), 108 ([M-CH <sub>2</sub> COOCH <sub>3</sub> ] <sup>+</sup> )

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of **Methyl 2-(3-aminophenoxy)acetate**.

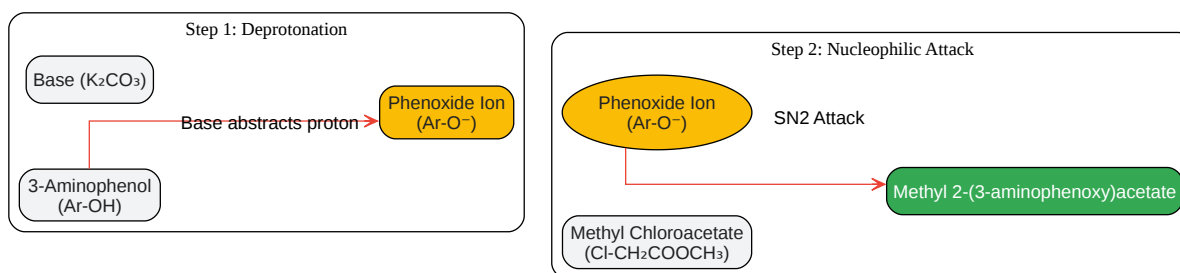


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Caption: Workflow for the synthesis of **Methyl 2-(3-aminophenoxy)acetate**.

### Reaction Mechanism

The diagram below outlines the logical steps of the Williamson ether synthesis mechanism for this reaction.



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Caption: Mechanism of the Williamson ether synthesis.

## Conclusion

This technical guide provides a detailed and practical framework for the synthesis of **Methyl 2-(3-aminophenoxy)acetate**. By following the outlined experimental protocol and utilizing the provided characterization data, researchers and drug development professionals can reliably produce and verify this important chemical intermediate for their research and development endeavors. The included diagrams offer a clear visual representation of the synthetic process and its underlying mechanism, further aiding in the successful execution and understanding of this chemical transformation.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)